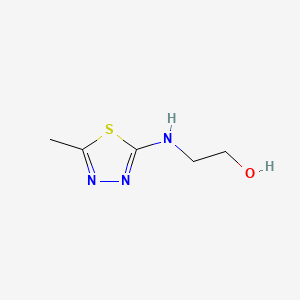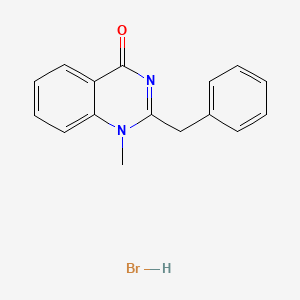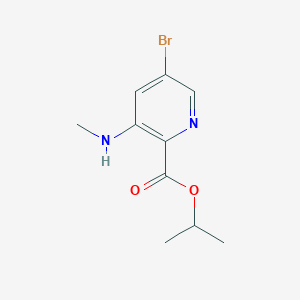
Isopropyl 5-bromo-3-(methylamino)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 5-bromo-3-(methylamino)picolinate is a chemical compound with the molecular formula C10H13BrN2O2 It is a derivative of picolinic acid, where the hydrogen atoms at positions 5 and 3 of the pyridine ring are substituted with a bromine atom and a methylamino group, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-bromo-3-(methylamino)picolinate typically involves the bromination of 3-(methylamino)picolinic acid followed by esterification with isopropanol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The esterification step can be carried out using an acid catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 5-bromo-3-(methylamino)picolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives, while reduction can yield amine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are essential for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include various substituted picolinates depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include nitroso, nitro, or amine derivatives.
Coupling Reactions: Products include biaryl or aryl-alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Isopropyl 5-bromo-3-(methylamino)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of Isopropyl 5-bromo-3-(methylamino)picolinate involves its interaction with specific molecular targets and pathways. The bromine and methylamino groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate enzymatic activities, inhibit protein-protein interactions, or interfere with cellular signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic Acid: A parent compound with a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic Acid: An isomer of picolinic acid with the carboxylic acid group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxylic acid group at the 4-position.
Uniqueness
Isopropyl 5-bromo-3-(methylamino)picolinate is unique due to the presence of both bromine and methylamino substituents, which confer distinct chemical reactivity and biological activity compared to its analogs. These functional groups enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Eigenschaften
Molekularformel |
C10H13BrN2O2 |
|---|---|
Molekulargewicht |
273.13 g/mol |
IUPAC-Name |
propan-2-yl 5-bromo-3-(methylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H13BrN2O2/c1-6(2)15-10(14)9-8(12-3)4-7(11)5-13-9/h4-6,12H,1-3H3 |
InChI-Schlüssel |
BGVWAOPXQCAGMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=C(C=C(C=N1)Br)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



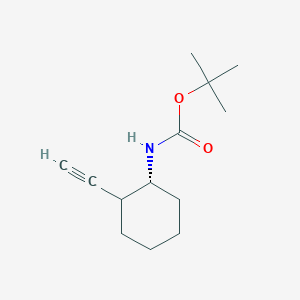
![5H-Pyrano[2,3-d]pyrimidin-7(6H)-one](/img/structure/B13101159.png)
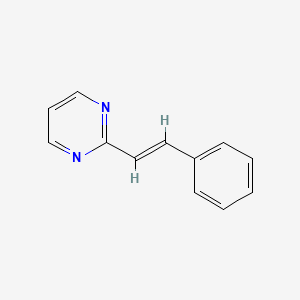
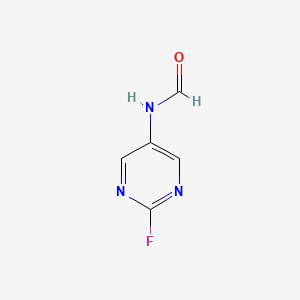
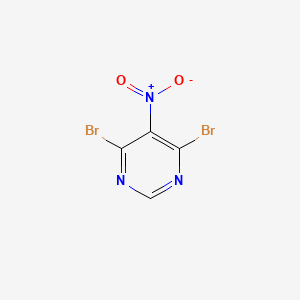
![copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13101189.png)
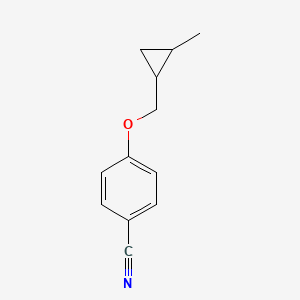
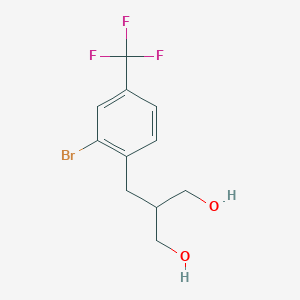
![4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13101207.png)


